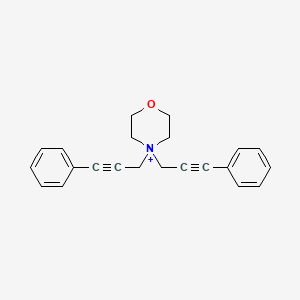![molecular formula C20H15N7OS2 B15031661 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide](/img/structure/B15031661.png)
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide is a complex organic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential anticonvulsant properties and has been evaluated for its neurotoxicity and binding properties with epilepsy molecular targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide involves multiple steps. Initially, 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide is synthesized by reacting 2-mercaptobenzothiazole with chloroacetohydrazide under basic conditions. This intermediate is then reacted with 1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-ylamine in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiol derivatives .
Aplicaciones Científicas De Investigación
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Industry: The compound can be used in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism by which 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide exerts its effects involves binding to specific molecular targets in the brain. These targets include GABA (A) alpha-1, glutamate, and GABA (A) delta receptors, as well as the Na/H exchanger. The compound’s interaction with these targets helps modulate neuronal activity, thereby exhibiting anticonvulsant properties .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[4-(4-bromophenoxy)benzylidene]acetohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-((3-methyl-2-thienyl)methylene)acetohydrazide
Uniqueness
What sets 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-{1-phenyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}acetohydrazide apart from similar compounds is its unique combination of the benzothiazole and pyrazolo[3,4-D]pyrimidine moieties. This structural arrangement enhances its binding affinity to epilepsy molecular targets, making it a promising candidate for further research and development in anticonvulsant therapies .
Propiedades
Fórmula molecular |
C20H15N7OS2 |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C20H15N7OS2/c28-17(11-29-20-24-15-8-4-5-9-16(15)30-20)25-26-18-14-10-23-27(19(14)22-12-21-18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,25,28)(H,21,22,26) |
Clave InChI |
LMNOJNDFRPUXTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)CSC4=NC5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7Z)-3-(4-bromophenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B15031580.png)
![Ethyl 5-{[4-(methoxycarbonyl)benzyl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15031585.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031592.png)
![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-3-[2-(4-fluorophenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15031593.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxy-4-[4-(pentyloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B15031601.png)
![ethyl (5Z)-5-(2,3-dimethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B15031614.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031621.png)

![3-{[4-(Benzenesulfonyl)piperazin-1-YL]methyl}-9-ethylcarbazole](/img/structure/B15031637.png)
![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B15031644.png)
![N-(2-methylphenyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B15031652.png)
![6-iodo-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(3-methylphenyl)quinazolin-4(3H)-one](/img/structure/B15031669.png)
![4-[(2-{(Z)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B15031677.png)

